Advanced Structural Elucidation: Navigating Isomeric Ambiguity in Di-tert-butyl Hydroxybenzoic Acids
Advanced Structural Elucidation: Navigating Isomeric Ambiguity in Di-tert-butyl Hydroxybenzoic Acids
The following technical guide is structured to address the specific chemical inquiry regarding 3,4-Di-tert-butyl-2-hydroxybenzoic acid , while critically analyzing the structural plausibility and likely isomeric confusion with 3,5-Di-tert-butyl-2-hydroxybenzoic acid (3,5-DTBSA) .
Executive Summary: The CAS Verdict
The specific chemical name 3,4-Di-tert-butyl-2-hydroxybenzoic acid corresponds to a theoretically highly strained molecule that does not possess a widely recognized Chemical Abstracts Service (CAS) registry number in standard commercial databases.[1]
Extensive structural analysis and database cross-referencing indicate that this query is likely a nomenclature error referring to the chemically stable and commercially available isomer: 3,5-Di-tert-butyl-2-hydroxybenzoic acid (also known as 3,5-Di-tert-butylsalicylic acid).[1]
Core Identification Table
| Target Compound Name | CAS Number | Status |
| 3,4-Di-tert-butyl-2-hydroxybenzoic acid | Not Assigned / Theoretical | High Steric Strain (Ortho-tert-butyl clash) |
| 3,5-Di-tert-butyl-2-hydroxybenzoic acid | 19715-19-6 | Commercially Available (Likely Intent) |
| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 | Common Antioxidant (Alternative Isomer) |
Scientific Directive: Researchers encountering the "3,4" nomenclature in literature or supplier catalogs should immediately verify the structure using NMR spectroscopy, as it is statistically probable to be a typographical error for the 3,5-isomer [1].[1]
Mechanistic Insight: The Steric Improbability of the 3,4-Isomer
To understand why the 3,4-isomer is elusive, we must analyze the steric mechanics of the benzene ring substitution.[1]
The Ortho-tert-butyl Clash
A tert-butyl group is bulky (
-
1,2-Di-tert-butylbenzene is known to be highly strained and kinetically unstable, often rearranging or decomposing under standard conditions.[1]
-
In 3,4-Di-tert-butyl-2-hydroxybenzoic acid , the strain is exacerbated by the presence of the carboxylic acid group at position 1 and the hydroxyl group at position 2, leaving no room for the ring to distort to relieve strain.[1]
Structural Visualization (DOT Diagram)
The following diagram illustrates the steric conflict in the theoretical 3,4-isomer versus the stable 3,5-isomer.
Figure 1: Decision pathway for evaluating the stability of di-tert-butyl salicylic acid isomers.
Detailed Profile: 3,5-Di-tert-butyl-2-hydroxybenzoic Acid (CAS 19715-19-6)
Assuming the research intent is the stable 3,5-isomer, the following technical specifications are critical for validation.
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 3,5-Di-tert-butyl-2-hydroxybenzoic acid | Also: 3,5-Di-tert-butylsalicylic acid |
| Molecular Formula | ||
| Molecular Weight | 250.33 g/mol | |
| Melting Point | 159–162 °C | Distinctive diagnostic peak |
| Solubility | Soluble in Ethanol, DMSO, Chloroform | Poorly soluble in water |
| pKa | ~2.97 (COOH), ~13.4 (OH) | Calculated values |
Applications
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Ligand Synthesis: Precursor for salen ligands used in asymmetric catalysis (e.g., Jacobsen’s catalyst) [2].[1]
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Polymer Stabilization: Acts as a radical scavenger in polyolefins.[1]
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Pharmaceutical Intermediate: Used in the synthesis of anti-inflammatory agents.[1]
Analytical Differentiation Protocol
To rigorously confirm the identity of a sample labeled "3,4" or "3,5", use the following Self-Validating Protocol .
Step 1: 1H NMR Spectroscopy (Proton NMR)
The substitution pattern on the aromatic ring provides a definitive fingerprint.[1]
-
3,5-Isomer (Stable):
-
Symmetry: Asymmetric substitution.[1]
-
Aromatic Protons: Two distinct doublets (d) with meta-coupling (
).[1] -
Chemical Shift: Look for signals around
and ppm.[1] -
Aliphatic Region: Two distinct singlets for the tert-butyl groups (9H each) due to non-equivalent environments (position 3 vs. position 5).
-
-
3,4-Isomer (Theoretical):
Step 2: Mass Spectrometry (GC-MS / LC-MS)[1]
-
Parent Ion:
.[1] -
Fragmentation Pattern:
Experimental Workflow: Purification & Verification
If you possess a crude sample suspected to be the 3,5-isomer (often synthesized from 2,4-di-tert-butylphenol via Kolbe-Schmitt reaction), follow this purification workflow.[1]
Reagents Required
Protocol
-
Solubility Check: Dissolve 100 mg of the sample in 2 mL of Methanol.
-
Colorimetric Test: Add 2 drops of 1%
.[1]-
Observation: A transient violet/purple color indicates the presence of a free phenolic hydroxyl group ortho to a carboxylic acid (Salicylic acid moiety).[1]
-
-
Recrystallization:
-
Melting Point Validation:
-
Target Range: 159–162°C .
-
Note: A melting point below 155°C suggests significant impurities or the presence of the 4-hydroxy isomer (CAS 1421-49-4, MP ~210°C).[1]
-
Workflow Diagram
Figure 2: Analytical workflow for distinguishing salicylic acid derivatives.
References
-
Santa Cruz Biotechnology. 3,5-Di-tert-butylsalicylic acid (CAS 19715-19-6) Product Data Sheet.[1][3] Retrieved from [1]
-
Larrow, J. F., & Jacobsen, E. N. (2004).[1] (R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride.[1] Organic Syntheses, 75, 1.[1]
-
Thermo Fisher Scientific. 3,5-Di-tert-butylsalicylic acid, 99% Safety Data Sheet.[1] Retrieved from [1]
-
PubChem. Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzoic acid (CAS 1421-49-4).[1] Retrieved from [1]
